molecular formula C24H28N4O3 B2950326 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide CAS No. 1014068-46-2

1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2950326
CAS RN: 1014068-46-2
M. Wt: 420.513
InChI Key: ZBOGCGYGPJDCMN-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific cellular targets. Studies have shown that this compound inhibits the activity of certain enzymes, such as protein kinases, which are involved in the regulation of various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis. In neurological disorders, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide in lab experiments include its potential applications in various fields, its well-studied mechanism of action, and its ability to inhibit the activity of specific enzymes. However, limitations of this compound include its potential toxicity and its limited solubility in water, which may affect its efficacy in certain experimental settings.

Future Directions

For research on 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide include further studies on its potential applications in cancer research, neurological disorders, and cardiovascular diseases. Additionally, studies on the toxicity and pharmacokinetics of this compound may provide valuable information for its potential use in clinical settings. Further investigation into the cellular targets of this compound and its mechanism of action may also provide insights into its potential applications in various fields.

Synthesis Methods

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide involves the reaction of 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid with 2-(morpholino)ethylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard techniques, such as column chromatography.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, this compound has shown promising results as a potential anticancer agent, with studies indicating its ability to inhibit cancer cell growth and induce apoptosis. In neurological disorders, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.

properties

IUPAC Name

1-benzyl-N-(2-morpholin-4-ylethyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c29-23(25-11-12-27-13-15-30-16-14-27)22-18-28(17-20-7-3-1-4-8-20)26-24(22)31-19-21-9-5-2-6-10-21/h1-10,18H,11-17,19H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOGCGYGPJDCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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